molecular formula C19H16O2 B8663647 3-vinyl-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one

3-vinyl-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one

Cat. No. B8663647
M. Wt: 276.3 g/mol
InChI Key: DUMCZOFJFQAKSR-UHFFFAOYSA-N
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Patent
US09233974B2

Procedure details

3-Vinyl-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one (9.98 g, 36.1 mmol) was dissolved in a stirred solution of THF (70 mL), DMSO (70 mL) and H2O (35 mL). NBS (6.75 g, 37.9 mmol) was added in a single portion and the reaction mixture was stirred at RT for 33 min. Upon completion, the reaction medium was diluted with EtOAc and washed twice with H2O and once with brine. The organic phase was dried over MgSO4, filtered and concentrated under reduced pressure. The resulting crude bromohydrin was suspended in DCM (200 mL) and treated with activated MnO2 (62.7 g, 722 mmol). After stirring for 15 h at RT, the reaction mixture was filtered over celite and the filter cake was rinsed several times with DCM. The combined filtrate (˜400 mL) was treated with MeOH (˜100 mL) and the mixture was gradually concentrated under reduced pressure, causing solid material to precipitate from solution. When the liquid volume reached ˜200 mL, the solid was filtered off and rinsed with MeOH. The concentration/precipitation/filtration/rinsing sequence was performed 2× more, resulting in the collection of 3 crops of powdered 3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one (7.49 g, 56% over 2 steps).
Quantity
9.98 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
6.75 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
62.7 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[CH:5][C:6]2[C:15]3[CH:14]=[C:13]4[CH2:16][CH2:17][CH2:18][C:19](=[O:20])[C:12]4=[CH:11][C:10]=3[O:9][CH2:8][C:7]=2[CH:21]=1)=[CH2:2].C1C(=O)N([Br:29])C(=O)C1.[OH2:30]>C1COCC1.CS(C)=O.CCOC(C)=O.O=[Mn]=O>[Br:29][CH2:2][C:1]([C:3]1[CH:4]=[CH:5][C:6]2[C:15]3[CH:14]=[C:13]4[CH2:16][CH2:17][CH2:18][C:19](=[O:20])[C:12]4=[CH:11][C:10]=3[O:9][CH2:8][C:7]=2[CH:21]=1)=[O:30]

Inputs

Step One
Name
Quantity
9.98 g
Type
reactant
Smiles
C(=C)C=1C=CC2=C(COC=3C=C4C(=CC23)CCCC4=O)C1
Name
Quantity
35 mL
Type
reactant
Smiles
O
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
70 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
6.75 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
62.7 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at RT for 33 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed twice with H2O and once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
STIRRING
Type
STIRRING
Details
After stirring for 15 h at RT
Duration
15 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered over celite
WASH
Type
WASH
Details
the filter cake was rinsed several times with DCM
ADDITION
Type
ADDITION
Details
The combined filtrate (˜400 mL) was treated with MeOH (˜100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was gradually concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to precipitate from solution
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WASH
Type
WASH
Details
rinsed with MeOH

Outcomes

Product
Details
Reaction Time
33 min
Name
Type
product
Smiles
BrCC(=O)C=1C=CC2=C(COC=3C=C4C(=CC23)CCCC4=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.49 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.